2-methyl-1-(trichloroacetyl)piperidine

Description

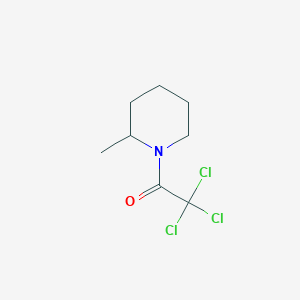

2-Methyl-1-(trichloroacetyl)piperidine is a piperidine derivative featuring a trichloroacetyl group at the 1-position and a methyl substituent at the 2-position of the heterocyclic ring. The trichloroacetyl group, derived from trichloroacetyl chloride, confers electrophilic reactivity and may enhance binding to biological targets through halogen interactions. However, this group also introduces safety concerns, as trichloroacetyl chloride is a hazardous compound requiring strict handling protocols (e.g., rigorous skin decontamination and avoidance of ingestion) .

The synthesis of such compounds typically involves nucleophilic substitution or acylation reactions, with crystallographic studies (e.g., X-ray diffraction) often employed to confirm stereochemical configurations and molecular geometry .

Properties

IUPAC Name |

2,2,2-trichloro-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl3NO/c1-6-4-2-3-5-12(6)7(13)8(9,10)11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYPMKJGSFJCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives with acyl or aryl substituents exhibit diverse biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

- Trichloroacetyl vs. However, this also increases toxicity risks .

- Aryl Substituents: Compounds with aryl groups at the 2 and 6 positions (e.g., trimethoxyphenyl) demonstrate enhanced pharmacological profiles, including antimalarial and anticancer activities . The absence of aryl groups in this compound may limit its scope to non-aryl-mediated mechanisms.

Stereochemical and Conformational Differences

X-ray crystallography and structural overlays reveal that substituent positions significantly influence piperidine ring conformation. For instance, in fentanyl analogs, torsion angle mismatches between phenyl and piperidine rings prevent optimal overlay, altering receptor binding .

Pharmacological Relevance

- Antimicrobial Activity : Piperidine amides (e.g., acetyl or chloroacetyl derivatives) exhibit broad-spectrum antimicrobial effects, with potency influenced by substituent electronegativity .

- Central Nervous System (CNS) Applications : Tolperisone analogs highlight the importance of methyl and piperidinyl groups in muscle relaxant activity . The target compound’s trichloroacetyl group may confer unique CNS effects, though this requires validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.